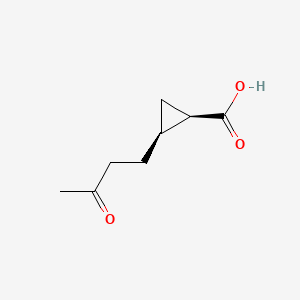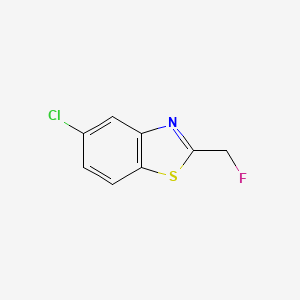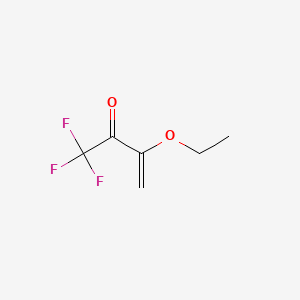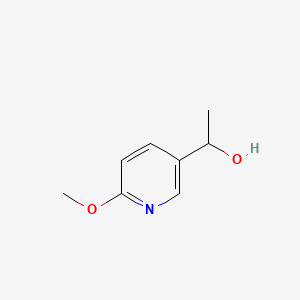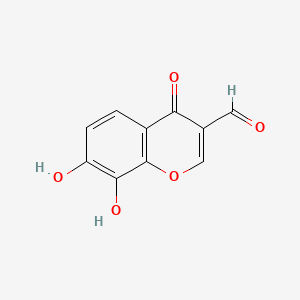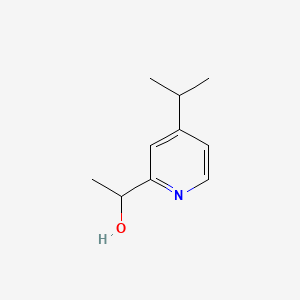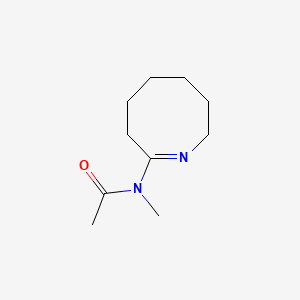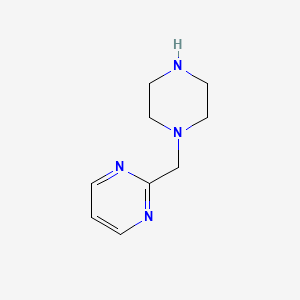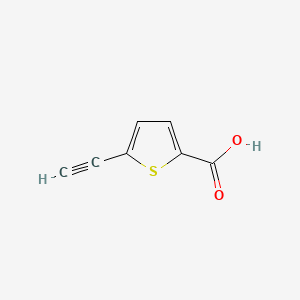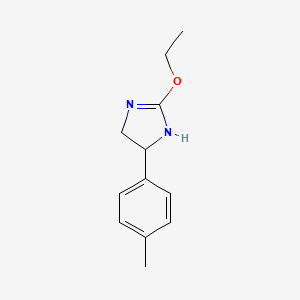
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with ethoxy and p-tolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxy-substituted aldehydes with p-tolyl-substituted amines in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from 60°C to 120°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as catalyst concentration and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield dihydroimidazole derivatives with different substituents.
Substitution: The ethoxy and p-tolyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts such as palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce various dihydroimidazole compounds.
Scientific Research Applications
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate for drug development.
Industry: It is utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-ethoxy-4-(p-tolyl)-1H-imidazole: Similar structure but lacks the dihydro component.
4,5-dihydro-1H-imidazole: Basic structure without ethoxy and p-tolyl substitutions.
2-ethoxy-1H-imidazole: Lacks the p-tolyl group.
Uniqueness
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to the combination of its ethoxy and p-tolyl substitutions on the imidazole ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
187174-42-1 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.273 |
IUPAC Name |
2-ethoxy-5-(4-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C12H16N2O/c1-3-15-12-13-8-11(14-12)10-6-4-9(2)5-7-10/h4-7,11H,3,8H2,1-2H3,(H,13,14) |
InChI Key |
PHHAFBAVTGAUKE-UHFFFAOYSA-N |
SMILES |
CCOC1=NCC(N1)C2=CC=C(C=C2)C |
Synonyms |
1H-Imidazole,2-ethoxy-4,5-dihydro-4-(4-methylphenyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8aS)-3-Methyl-1-thioxohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B576005.png)
